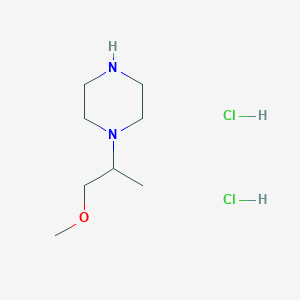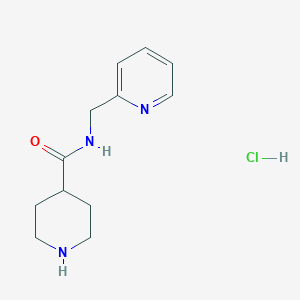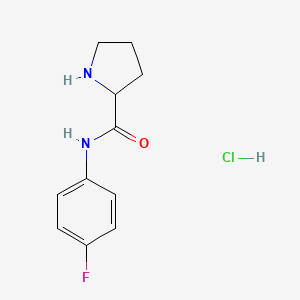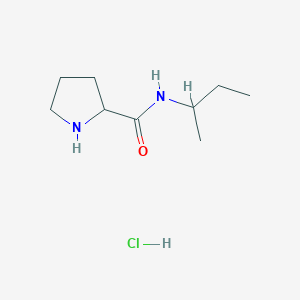
1-(1-Methoxypropan-2-yl)piperazine dihydrochloride
Descripción general
Descripción
1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPP or 1-methyl-4-(1-methylethoxy)piperazine dihydrochloride. It is a white crystalline powder that is soluble in water and ethanol. MPP is a piperazine derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Processes : 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is involved in various synthetic processes. For example, it's used in the scale-up synthesis of dopamine uptake inhibitors like GBR-12909. This process aims to eliminate chromatographic purifications and minimize the use of environmentally unacceptable reagents while improving overall yield (Ironside et al., 2002).
Chemical Structure Analysis : The compound has been subject to detailed NMR study, providing complete NMR assignments for its dihydrochloride salt using various techniques such as DEPT, H-H COSY, HMQC, and HMBC (Qin et al., 2005).
Therapeutic Research and Pharmacological Properties
Antidepressant and Antianxiety Properties : Research has been conducted on novel derivatives of 1-(1-Methoxypropan-2-yl)piperazine for potential antidepressant and antianxiety applications. These derivatives have shown significant activities in behavioral tests like Porsolt’s despair test and the plus maze method (Kumar et al., 2017).
Anticancer and Antituberculosis Activities : Synthesized derivatives of this compound have been evaluated for their anticancer and antituberculosis activities. Some derivatives exhibited significant activity against human breast cancer cell lines and M. tb h37Rv, a strain of Mycobacterium tuberculosis (Mallikarjuna et al., 2014).
Crystallographic and Spectroscopic Studies
Crystal Structure Analysis : Studies involving X-ray diffraction and Hirshfeld surface analysis have been conducted on piperazine derivatives, including 1-(1-Methoxypropan-2-yl)piperazine, to understand their crystal structures and intermolecular interactions (Kumara et al., 2017).
Infrared Spectroscopy : The use of gas chromatography coupled to infrared detection (GC-IRD) has been utilized to differentiate between isomeric piperazines, including those containing 1-(1-Methoxypropan-2-yl)piperazine, providing specific confirmation for each isomer (Abdel-Hay et al., 2014).
Propiedades
IUPAC Name |
1-(1-methoxypropan-2-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(7-11-2)10-5-3-9-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPDRRNPIRIOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxypropan-2-yl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)


![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)
![N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424820.png)
![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)
![N-Benzyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424822.png)

![N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424824.png)
![N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)
![N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424830.png)
![N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424831.png)
![N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide](/img/structure/B1424832.png)
![N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxam](/img/structure/B1424833.png)